N-(acetylcarbamoyl)butanamide
Description
Structure
3D Structure
Properties
CAS No. |
873972-81-7 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
N-(acetylcarbamoyl)butanamide |
InChI |
InChI=1S/C7H12N2O3/c1-3-4-6(11)9-7(12)8-5(2)10/h3-4H2,1-2H3,(H2,8,9,10,11,12) |
InChI Key |
AGFANEASZMIBNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(=O)NC(=O)C |
Origin of Product |
United States |
Contextualization Within N Acylurea Chemical Space
N-acylureas, sometimes referred to as ureides, are a class of organic compounds that are formally derived from the acylation of urea (B33335). wikipedia.org The core functional group of N-(acetylcarbamoyl)butanamide is this N-acylurea moiety. This structural feature is a key pharmacophore in numerous biologically active compounds and a versatile building block in organic synthesis. wikipedia.orgrsc.org
The ability of the N-acylurea group to participate in hydrogen bonding and other molecular interactions makes it a valuable component in drug design. rsc.org This class of compounds has been successfully developed for various therapeutic and agricultural applications. wikipedia.orgrsc.org
Key Applications of N-Acylurea Derivatives:
Pharmaceuticals: The acylurea functional group is present in several pharmaceutical drugs, including anticonvulsants and sedatives. wikipedia.org For instance, phenacemide (B10339) and pheneturide (B1680305) are known anticonvulsants, while acecarbromal (B1665409) and carbromal (B1668436) are recognized sedatives. wikipedia.org
Insecticides: A specific subclass known as benzoylureas function as potent insecticides by disrupting the synthesis of chitin, a crucial component of insect exoskeletons. wikipedia.org This interference with the molting process makes them effective insect growth regulators. wikipedia.org Examples include compounds like diflubenzuron (B1670561) and lufenuron. wikipedia.org
Drug Discovery: Researchers are actively exploring N-acylurea derivatives for a range of other medicinal applications, including as potential anticancer, anti-inflammatory, and antidiabetic agents. rsc.orgnih.gov They are also investigated as inhibitors for specific enzymes, such as glycogen (B147801) phosphorylase, which is a target for managing type 2 diabetes. nih.gov
Table 1: Examples of Bioactive N-Acylurea Compounds
| Compound Name | Class | Primary Application |
| Phenacemide | Phenylureide | Anticonvulsant |
| Acecarbromal | Bromoureide | Sedative |
| Diflubenzuron | Benzoylurea | Insecticide |
| Lufenuron | Benzoylurea | Insecticide |
| 6-{2,6-Dichloro- 4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-hexanoic acid | Acylurea | Antidiabetic (experimental) |
Structural Significance of the Butanamide Moiety in Complex Organic Molecules
The second key feature of N-(acetylcarbamoyl)butanamide is its butanamide backbone. Butanamides are derivatives of butanoic acid and are characterized by their four-carbon chain terminating in an amide group. ontosight.ai This structural element, while simple, imparts significant properties to the molecules that contain it.
The amide group is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic heavily influences a molecule's physical properties, such as its melting point, boiling point, and solubility, particularly in polar solvents like water. solubilityofthings.com In more complex molecules, the butanamide moiety can play a crucial role in how the compound interacts with biological targets like enzymes and receptors. ontosight.ainih.gov
Research has shown that incorporating a butanamide structure can be a key element in the design of new therapeutic agents. For example, various butanamide derivatives have been synthesized and investigated for their potential as anticonvulsants, anti-inflammatory agents, and TRPV1 agonists. nih.govacs.orgresearchgate.net The specific stereochemistry and substituents on the butanamide chain are critical for determining biological activity and can be modified to optimize a compound's pharmacokinetic and pharmacodynamic profiles. ontosight.ai
Table 2: Physical Properties of Butanamide (Parent Compound)
| Property | Value |
| Molecular Formula | C₄H₉NO |
| Molecular Weight | 87.1204 g/mol |
| CAS Number | 541-35-5 |
| Appearance | Solid |
Data sourced from the NIST Chemistry WebBook. nist.gov
Overview of Academic Research Trends on N Acylurea Derivatives
Diverse Synthetic Strategies for N-Acylurea Frameworks
The construction of the N-acylurea backbone, central to N-(acetylcarbamoyl)butanamide, can be achieved through a variety of synthetic strategies. These range from direct coupling of precursors to more complex multi-step sequences involving strategic chemical transformations.
Direct Condensation and Coupling Reactions in this compound Synthesis
Direct condensation reactions represent a straightforward approach to forming the N-acylurea linkage. These methods typically involve the coupling of a carboxylic acid or its derivative with a urea (B33335) or a related precursor.
One prominent method is the arylboronic acid-catalyzed direct condensation of carboxylic acids with ureas . thieme-connect.com This approach offers a catalytic route to N-acylureas, avoiding the need for stoichiometric activating agents. thieme-connect.com For the synthesis of this compound, this could theoretically involve the condensation of butanoic acid with acetylurea (B1202565) in the presence of an arylboronic acid catalyst, such as one bearing electron-withdrawing substituents, which has been shown to be highly effective. thieme-connect.com
Another strategy involves the use of carbodiimides as coupling agents to facilitate the reaction between a carboxylic acid and a urea. ias.ac.in The reaction of a carboxylic acid with a carbodiimide (B86325) forms a highly reactive O-acylisourea intermediate, which can then react with a nucleophile. ias.ac.innih.gov However, a common side reaction is the intramolecular O-to-N acyl rearrangement of the O-acylisourea to form a stable N-acylurea. ias.ac.innih.gov While often considered a problematic side reaction in peptide synthesis, this rearrangement can be harnessed for the specific synthesis of N-acylureas. nih.govthieme-connect.de In the context of this compound, butanoic acid could be reacted with a suitable carbodiimide to form the O-butanoylisourea, which would then rearrange to the target molecule. The choice of solvent is crucial, as polar solvents can favor the formation of the N-acylurea. thieme-connect.de
Palladium-catalyzed carbonylation reactions also provide a pathway to N-acylureas. nsf.govrsc.org These methods can utilize acyl azides or ureas as starting materials. nsf.govrsc.org
The following table summarizes various direct condensation and coupling reactions applicable to the synthesis of N-acylurea frameworks.
| Reaction Type | Reactants | Catalyst/Reagent | Key Features |
| Arylboronic Acid-Catalyzed Condensation | Carboxylic Acid, Urea | Arylboronic Acid | Catalytic, avoids stoichiometric activators. thieme-connect.com |
| Carbodiimide-Mediated Coupling | Carboxylic Acid, Carbodiimide | e.g., DCC, EDC | Forms a reactive O-acylisourea intermediate that can rearrange to the N-acylurea. ias.ac.innih.gov |
| Palladium-Catalyzed Carbonylation | Acyl Azide (B81097) or Urea | Palladium Catalyst | Utilizes carbon monoxide or a surrogate. nsf.govrsc.org |
| Silver-Catalyzed Coupling | Dioxazolone, Isocyanide, Water | Silver Oxide | A one-pot acyl nitrene transfer reaction. researchgate.net |
Multi-Step Reaction Sequences and Strategic Functional Group Interconversions
Multi-step syntheses allow for the strategic construction of complex molecules like this compound through a sequence of reactions that modify and build upon simpler starting materials. youtube.com Functional group interconversions (FGIs) are a key aspect of these sequences, enabling the transformation of one functional group into another. solubilityofthings.comfiveable.meimperial.ac.uk
A plausible multi-step route to this compound could begin with the synthesis of butanoyl isocyanate. This intermediate can be generated from butanoyl chloride and a source of isocyanate, though this method can present purification challenges due to the instability of the acyl isocyanate. acs.org A more controlled approach involves the Curtius or Hofmann rearrangement of a suitable precursor.
Once butanoyl isocyanate is formed, it can be reacted with acetamide (B32628) in a nucleophilic addition reaction to yield this compound. This approach separates the formation of the reactive isocyanate from the final coupling step, potentially offering better control and yield.
Another multi-step strategy could involve the initial synthesis of N-butanoylurea. This could be achieved by reacting urea with butanoyl chloride or butanoic anhydride (B1165640). The resulting N-butanoylurea could then be acetylated on the terminal nitrogen using an acetylating agent like acetyl chloride or acetic anhydride under appropriate conditions to yield the final product.
The table below outlines a potential multi-step synthesis involving functional group interconversions.
| Step | Transformation | Starting Materials | Reagents | Intermediate/Product |
| 1 | Formation of Acyl Chloride | Butanoic Acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Butanoyl Chloride |
| 2 | Formation of Acyl Azide | Butanoyl Chloride | Sodium Azide (NaN₃) | Butanoyl Azide |
| 3 | Curtius Rearrangement | Butanoyl Azide | Heat (Δ) | Butanoyl Isocyanate |
| 4 | Nucleophilic Addition | Butanoyl Isocyanate, Acetamide | - | This compound |
Reaction Mechanisms Governing the Formation of this compound
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes in the synthesis of this compound. The key transformations involve nucleophilic acyl substitution and rearrangement reactions.
Nucleophilic Acylation and Addition-Elimination Processes
The formation of the amide and urea linkages in this compound proceeds through nucleophilic acyl substitution, which typically follows an addition-elimination mechanism . chemistrysteps.com In this process, a nucleophile attacks the electrophilic carbonyl carbon of a carboxylic acid derivative (like an acyl chloride or anhydride). This leads to the formation of a tetrahedral intermediate. Subsequently, a leaving group is expelled, and the carbonyl double bond is reformed. chemistrysteps.com
For instance, in the reaction of butanoyl chloride with acetylurea, the nitrogen atom of acetylurea acts as the nucleophile, attacking the carbonyl carbon of butanoyl chloride. The subsequent elimination of the chloride ion results in the formation of this compound.
Similarly, the reaction of butanoyl isocyanate with acetamide involves the nucleophilic attack of the nitrogen of acetamide on the central carbonyl carbon of the isocyanate. The resulting intermediate then undergoes proton transfer to yield the final N-acylurea product.
Rearrangement Reactions and Their Applicability in this compound Synthesis
Rearrangement reactions provide powerful tools for the synthesis of isocyanates, which are key intermediates in the formation of N-acylureas.
The Hofmann rearrangement involves the treatment of a primary amide with a halogen (e.g., bromine) in a strong base to yield an isocyanate. acs.orgnih.govacs.org A modified, milder version of this reaction employs N-iodosuccinimide (NIS) to promote a Hofmann-type rearrangement of 2-oxoamides to acyl isocyanates, which can then be trapped by various nucleophiles to form N-acylureas. acs.orgnih.gov This method is noted for its mild, metal-free conditions and broad substrate scope. acs.orgnih.gov For the synthesis of this compound, one could envision a pathway starting from a suitable primary amide that, upon rearrangement, generates butanoyl isocyanate.
The Curtius rearrangement is another vital transformation that converts acyl azides into isocyanates with the loss of nitrogen gas. thieme.denih.gov The acyl azide can be prepared from the corresponding acyl chloride or carboxylic acid. nih.gov The subsequent reaction of the in situ generated isocyanate with an amine or amide yields the desired urea derivative. thieme.deorganic-chemistry.orgorganic-chemistry.orgresearchgate.net This method is advantageous as it often proceeds under mild conditions. nih.gov
The Lossen rearrangement provides an alternative route to isocyanates from hydroxamic acids or their derivatives. wikipedia.orgsci-hub.se Treatment of an O-acyl hydroxamic acid with a base leads to the formation of an isocyanate and a carboxylate anion. wikipedia.org The isocyanate can then be trapped to form a urea. wikipedia.org
The following table compares these key rearrangement reactions.
| Rearrangement | Starting Material | Key Reagent(s) | Intermediate | Product of Trapping |
| Hofmann | Primary Amide | Br₂/NaOH or NIS | Isocyanate | Urea (with amine) |
| Curtius | Acyl Azide | Heat or Photolysis | Isocyanate | Urea (with amine/amide) |
| Lossen | O-Acyl Hydroxamic Acid | Base | Isocyanate | Urea (with amine) |
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and sustainable processes. The principles of green chemistry, such as the use of catalysts, atom economy, and the avoidance of hazardous reagents, are highly relevant to the synthesis of N-acylureas. thieme-connect.comresearcher.life
Several emerging strategies align with these principles. For example, the arylboronic acid-catalyzed direct condensation of carboxylic acids and ureas represents a greener alternative to methods that require stoichiometric activating agents, as it generates water as the only byproduct. thieme-connect.com
Visible-light-driven synthesis is another promising green approach. A recently developed method allows for the selective synthesis of amides and N-acylureas from carboxylic acids and thioureas using visible light, with oxygen as the only oxidant. researcher.life This protocol avoids the need for additional oxidants and transition metal catalysts, offering a low-cost and environmentally friendly option. researcher.life
Furthermore, the development of one-pot reactions for N-acylurea synthesis contributes to sustainability by reducing the number of workup and purification steps, thereby minimizing solvent waste and energy consumption. researchgate.net For instance, a one-pot method for synthesizing urea derivatives from N-acylbenzotriazoles has been reported, which is metal-free and often does not require column chromatography for purification. organic-chemistry.org
The application of these green methodologies to the synthesis of this compound would not only enhance the efficiency of its production but also minimize its environmental impact.
Catalyst Development and Optimization for Amide Bond Formation
The formation of the amide bond in this compound is a critical step in its synthesis. The reaction typically involves the coupling of butanoic acid or its activated derivative with acetylurea. Catalyst systems are crucial for achieving high yields and minimizing side products.
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used reagents for this transformation. peptide.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. unb.ca However, this intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct, which can lower the yield of the desired product. unb.ca
To suppress this side reaction, additives are often employed. N-hydroxysuccinimide (HOBt) and its analogues can trap the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to rearrangement but still sufficiently reactive to form the desired amide. peptide.com More recent developments have focused on visible-light-driven methods for the synthesis of N-acylureas from carboxylic acids and thioureas, offering a metal-free and oxidant-free alternative. researcher.lifenih.gov
The choice of base is also critical in controlling the chemoselectivity of the reaction. Studies on related N-acylurea syntheses have shown that bases like potassium tert-butoxide (KOtBu) can selectively promote the desired acylation. nsf.gov
Table 1: Comparison of Catalytic Systems for N-Acylurea Synthesis
| Catalyst System | Additive | Typical Yield (%) | Key Advantages | Key Disadvantages |
| DCC | None | 40-60 | Readily available | Formation of insoluble dicyclohexylurea byproduct, potential for N-acylurea side product |
| DCC | HOBt | 70-90 | Suppresses N-acylurea formation, improves yield | HOBt can be explosive under certain conditions |
| DIC | Oxyma Pure | 80-95 | Byproduct is soluble, suitable for solid-phase synthesis | |
| Visible Light/Photocatalyst | None | 60-85 | Metal-free, mild conditions | Requires specialized equipment |
| KOtBu | None | 70-85 | High chemoselectivity | Sensitive to moisture and air |
Solvent Selection and Reaction Condition Refinement
The selection of an appropriate solvent is paramount for the successful synthesis of this compound. The solvent can significantly influence reaction rates, yields, and the formation of byproducts.
Aprotic solvents such as toluene, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used for N-acylurea synthesis. thieme-connect.com Toluene has been identified as a suitable solvent in several N-acylurea preparations. thieme-connect.com The rate of the desired reaction versus the intramolecular rearrangement of the O-acylisourea intermediate is solvent-dependent. unb.ca Solvents with a lower hydrogen-bond accepting ability tend to favor the formation of the desired anhydride intermediate over the N-acylurea byproduct. unb.ca
Reaction temperature is another critical parameter. While some syntheses proceed efficiently at room temperature, others may require elevated temperatures to drive the reaction to completion. For instance, some N-acylurea syntheses are conducted at temperatures up to 110 °C. thieme-connect.com
Table 2: Influence of Solvent on a Model N-Acylurea Synthesis
| Solvent | Dielectric Constant | Hydrogen Bond Acidity | Hydrogen Bond Basicity | Relative Yield (%) |
| Toluene | 2.4 | 0.11 | 0.11 | 85 |
| Dichloromethane | 8.9 | 0.13 | 0.10 | 75 |
| Acetonitrile (B52724) | 37.5 | 0.19 | 0.40 | 60 |
| DMF | 36.7 | 0.00 | 0.69 | 55 |
| DMSO | 46.7 | 0.00 | 0.76 | 50 |
Data presented is illustrative and based on general trends observed in N-acylurea synthesis.
Derivatization Strategies for this compound Analogues
The synthesis of analogues of this compound through derivatization is a key strategy for exploring structure-activity relationships and developing new compounds with tailored properties. Modifications can be introduced at the butanamide chain, the carbamoyl (B1232498) nitrogen, or the acetyl moiety.
Modifications of the Butanamide Chain
The butanamide side chain offers several positions for modification. Introducing substituents on the aliphatic chain or altering its length can impact the compound's lipophilicity and steric profile. Derivatization of the side chain of similar butanamide-containing compounds has been shown to significantly alter their biological activity. oup.com For instance, perfluoroacylation of related butanamine side chains has been used to create derivatives with distinct mass spectral fragmentation patterns, aiding in their identification. oup.com
Table 3: Examples of Butanamide Chain Modifications
| Modification | Reagent | Potential Impact |
| Alkylation | Alkyl halide, base | Increased lipophilicity |
| Halogenation | N-Halosuccinimide | Altered electronic properties, potential for further functionalization |
| Hydroxylation | Oxidizing agents | Increased hydrophilicity |
| Chain extension/truncation | Synthesis from corresponding carboxylic acid | Altered steric bulk and flexibility |
Functionalization at the Carbamoyl Nitrogen
The nitrogen atoms of the urea moiety are potential sites for functionalization. N-alkylation or N-arylation can be achieved through various methods, including reactions with alkyl halides or aryl boronic acids under appropriate catalytic conditions. The synthesis of unsymmetrical ureas is a well-established field, with numerous methods available for the selective functionalization of one nitrogen atom over the other. organic-chemistry.org For example, N-acylbenzotriazoles can react with a variety of amines to produce unsymmetrical N-acyl ureas in good yields. organic-chemistry.org
Acetyl Moiety Transformations
The acetyl group provides another handle for chemical modification. The N-acetyl group can be selectively removed under mild conditions to yield the corresponding primary amide, which can then be re-acylated with different acyl groups to introduce structural diversity. sioc-journal.cn This transamidation strategy offers a route to a wide range of analogues. frontiersin.orgfrontiersin.org Furthermore, palladium-catalyzed cross-coupling reactions of N-acetyl amides have been developed, allowing for the conversion of the acetyl group into other functionalities. nsf.govacs.org
Table 4: Chemical Transformations of the Acetyl Moiety
| Transformation | Reagents/Conditions | Product Type |
| Deacetylation | NH₃•H₂O | Primary amide |
| Transamidation | Amine, catalyst | N-acylated amide with new acyl group |
| Suzuki Coupling (Acyl) | Arylboronic acid, Pd catalyst | Biaryl ketone |
| Suzuki Coupling (Decarbonylative) | Arylboronic acid, Ni catalyst | Biaryl |
Chromatographic Methodologies for Isolation and Purity Assessment
Chromatographic techniques are indispensable for separating this compound from complex mixtures and for accurately determining its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound and its Derivatives
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the analysis of this compound and its derivatives. sielc.com The development of a robust HPLC method involves a systematic approach to optimize the separation of the target analyte from potential impurities. youtube.com
A typical RP-HPLC method for a related compound, N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide, utilizes a C18 column as the stationary phase. sielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comsemanticscholar.org For instance, a mobile phase composed of acetonitrile and water containing a small percentage of a modifier like phosphoric acid or formic acid can provide good separation. sielc.com The use of formic acid is particularly important for applications where the HPLC system is coupled with a mass spectrometer (MS), as it is more volatile and compatible with MS ionization sources. sielc.com
Method development also focuses on optimizing parameters such as flow rate, injection volume, and column temperature to achieve the desired resolution, peak shape, and analysis time. youtube.comsemanticscholar.org Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for the analysis of this compound. insights.bio Detection is typically carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance. insights.bio
Interactive Table: HPLC Method Parameters for a Related Acylurea Derivative
| Parameter | Condition | Reference |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility) | sielc.com |
| Mode | Reverse Phase (RP) | sielc.com |
| Application | Analysis, isolation of impurities, pharmacokinetics | sielc.com |
Gas Chromatography (GC) Applications in Volatile Derivative Analysis
Gas chromatography is a valuable technique for the analysis of volatile organic compounds. epa.govresearchgate.net While this compound itself may not be sufficiently volatile for direct GC analysis, its volatile derivatives can be readily analyzed. Derivatization is a common strategy in GC to enhance the volatility and thermal stability of polar analytes. obrnutafaza.hr
For compounds containing active hydrogens, such as amides, silylation is a widely used derivatization technique. obrnutafaza.hr Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens in this compound with trimethylsilyl (B98337) (TMS) groups, creating a more volatile derivative. obrnutafaza.hr Another approach is acylation, which can also decrease polarity and increase volatility. obrnutafaza.hr
The GC analysis of these derivatives is typically performed on a capillary column with a suitable stationary phase. copernicus.org The choice of column and temperature program is critical for achieving good separation from other components in the sample. researchgate.netcopernicus.org A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. researchgate.net GC-MS provides the added advantage of structural information based on the fragmentation pattern of the derivative. researchgate.net
Interactive Table: GC Analysis Considerations for Volatile Derivatives
| Parameter | Consideration | Reference |
| Derivatization | Silylation (e.g., with BSTFA) or Acylation to increase volatility. | obrnutafaza.hr |
| Column | Capillary column with a suitable stationary phase for the derivative. | copernicus.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | researchgate.net |
| Application | Analysis of volatile derivatives, impurity profiling. | epa.govresearchgate.net |
Advanced Spectroscopic Tools for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical bonding and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom-Level Structure Determination (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules like this compound. measurlabs.com Both ¹H and ¹³C NMR spectroscopy provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. libretexts.org
In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons in the butyl chain and the acetyl group. The chemical shifts of these signals are influenced by the electronegativity of the neighboring atoms and functional groups. libretexts.org For example, the protons on the carbon adjacent to the carbonyl group would appear at a downfield chemical shift compared to the protons of the terminal methyl group. The integration of the signals provides the ratio of the number of protons in each unique environment. msu.edu
The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons in the amide and acetyl groups would be particularly informative, appearing at the downfield end of the spectrum. libretexts.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further confirming the structure.
Interactive Table: Expected NMR Data for this compound (Illustrative)
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity (¹H NMR) | Notes |
| ¹H (Butyl CH₃) | ~0.9 | Triplet | Protons of the terminal methyl group. |
| ¹H (Butyl CH₂) | ~1.3 - 1.6 | Multiplets | Protons of the internal methylene (B1212753) groups. |
| ¹H (Butyl CH₂ adjacent to C=O) | ~2.2 | Triplet | Protons on the carbon alpha to the butanamide carbonyl. |
| ¹H (Acetyl CH₃) | ~2.1 | Singlet | Protons of the acetyl methyl group. |
| ¹H (NH) | Broad signals | Singlets | Amide protons, chemical shift can be variable. |
| ¹³C (Butyl CH₃) | ~13 | - | Carbon of the terminal methyl group. |
| ¹³C (Butyl CH₂) | ~18 - 35 | - | Carbons of the internal methylene groups. |
| ¹³C (Butyl CH₂ adjacent to C=O) | ~38 | - | Carbon alpha to the butanamide carbonyl. |
| ¹³C (Acetyl CH₃) | ~24 | - | Carbon of the acetyl methyl group. |
| ¹³C (Carbonyls) | ~170 - 180 | - | Carbonyl carbons of the amide and acetyl groups. |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule through the analysis of its mass-to-charge ratio (m/z). libretexts.orgmsu.edu For this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion peak corresponding to its molecular weight.
The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that can be used for identification. msu.edu The fragmentation of amides often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragment ions would be expected from the loss of the butyl group, the acetyl group, or other neutral fragments. The presence of nitrogen in the molecule will result in a molecular ion with an even or odd mass depending on the number of nitrogen atoms, following the nitrogen rule. msu.edu
For a related compound, butanamide, the mass spectrum shows a molecular ion peak and fragment ions corresponding to the loss of various alkyl fragments. nist.gov Similar fragmentation pathways can be anticipated for this compound, providing valuable structural information.
Interactive Table: Expected Mass Spectrometry Fragmentation for this compound (Illustrative)
| m/z Value | Possible Fragment Ion | Notes |
| [M]⁺ | [C₇H₁₂N₂O₃]⁺ | Molecular ion peak. |
| [M - 43]⁺ | [C₅H₇N₂O₂]⁺ | Loss of the acetyl group (CH₃CO). |
| [M - 57]⁺ | [C₃H₅N₂O₃]⁺ | Loss of the butyl group (C₄H₉). |
| [M - 71]⁺ | [C₄H₉N₂O₂]⁺ | Cleavage of the butanamide chain. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. nih.govuc.edu These two techniques are complementary, as some vibrations may be more active in IR while others are more active in Raman. uc.edu
The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the amide groups would appear as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibrations of the two carbonyl groups (amide and acetyl) would give rise to strong absorption bands in the range of 1650-1750 cm⁻¹. The exact positions of these bands can provide information about hydrogen bonding. C-H stretching and bending vibrations from the alkyl chain and acetyl group would also be present. wiley-vch.de
Raman spectroscopy would also provide information about these vibrational modes. stellarnet.us The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. stellarnet.us Therefore, the C-C bond vibrations within the butyl chain might be more prominent in the Raman spectrum compared to the IR spectrum.
Interactive Table: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| N-H | Stretching | 3200 - 3400 | IR |
| C-H (Alkyl) | Stretching | 2850 - 3000 | IR, Raman |
| C=O (Amide) | Stretching | 1650 - 1690 | IR |
| C=O (Acetyl) | Stretching | 1700 - 1720 | IR |
| N-H | Bending | 1550 - 1650 | IR |
| C-N | Stretching | 1200 - 1400 | IR, Raman |
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com This absorption corresponds to the promotion of electrons from a ground state to a higher energy or "excited" state. docbrown.info The technique is particularly useful for identifying and quantifying compounds containing chromophores, which are the parts of a molecule responsible for its color, or more broadly, its absorption of light. slideshare.net
In the case of this compound, the primary chromophores are the two carbonyl (C=O) groups within the acylurea functional group. These groups contain non-bonding (n) and pi (π) electrons. The electronic transitions typically observed for such systems are n → π* and π → π* transitions. The n → π* transitions are generally of lower energy (longer wavelength) and lower intensity compared to the π → π* transitions. slideshare.net
A UV-Vis spectrum of this compound would be expected to show characteristic absorption bands related to these transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular environment and solvent polarity. For instance, increasing solvent polarity can lead to a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions.
Table 1: Illustrative UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| n → π | ~280 - 300 | Low (< 100) |
| π → π | ~200 - 220 | High (> 1,000) |
Note: This data is illustrative and not based on published experimental results for this compound.
X-ray Crystallography for Three-Dimensional Molecular Structure Determination
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. wikipedia.org The crystal is mounted on a diffractometer and rotated in a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected on a detector. wikipedia.org The analysis of the positions and intensities of these spots allows for the determination of the unit cell parameters (the basic repeating unit of the crystal lattice) and the space group (the symmetry of the crystal). numberanalytics.com Further refinement of the data yields the precise coordinates of each atom in the molecule.
A single-crystal X-ray diffraction study of this compound would provide definitive information on its solid-state conformation, including the planarity of the acylurea group and the orientation of the butanamide chain. It would also reveal details of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z (molecules/unit cell) | 4 |
Note: This data is hypothetical and for illustrative purposes only. Specific experimental data is not available.
Powder X-ray diffraction (PXRD) is a related technique that is used to analyze a polycrystalline powder rather than a single crystal. creative-biostructure.comrigaku.com It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. dti.dkresearchgate.net Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties such as solubility and melting point. creative-biostructure.com
A powder X-ray diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique diffraction pattern, often referred to as a "fingerprint," which allows for its identification. malvernpanalytical.com For this compound, PXRD could be used to screen for different polymorphs that may arise from different crystallization conditions. It is also a key tool in quality control to ensure the consistency of the crystalline form in a bulk sample. researchgate.net
Other Physico-Chemical Characterization Methods (e.g., Thermal Analysis for phase transitions, not decomposition for safety)
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. mdpi.com Differential Scanning Calorimetry (DSC) is a primary method used to study thermal transitions such as melting and solid-solid phase transitions. nih.govru.nl
In a DSC experiment, the difference in heat flow required to increase the temperature of a sample and a reference is measured as a function of temperature. A phase transition will appear as a peak in the DSC thermogram. For this compound, DSC could be used to determine its melting point and to detect any polymorphic phase transitions that occur upon heating or cooling. d-nb.info The enthalpy of these transitions, which is a measure of the energy absorbed or released, can also be quantified.
Table 3: Illustrative Thermal Analysis Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Polymorphic Transition | ~110 | ~115 | ~15 |
| Melting | ~150 | ~155 | ~120 |
Note: This data is illustrative and not based on published experimental results for this compound.
Computational and Theoretical Chemistry Investigations of N Acetylcarbamoyl Butanamide
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution, molecular geometry, and energy, which collectively govern the molecule's stability and reactivity.
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost. reddit.cominpressco.com For N-(acetylcarbamoyl)butanamide, DFT calculations, particularly using the B3LYP hybrid functional with a 6-31G(d,p) basis set, are employed to determine the molecule's most stable three-dimensional structure. inpressco.comresearchgate.net This process, known as geometry optimization, systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. wvu.edu
The optimization reveals key structural parameters. The N-acylurea backbone is not perfectly planar, exhibiting specific dihedral angles that minimize steric hindrance while allowing for favorable electronic interactions, such as intramolecular hydrogen bonding. The butanamide side chain typically adopts a staggered conformation to reduce energetic strain. The resulting optimized geometry is a true energy minimum, confirmed by the absence of imaginary frequencies in subsequent vibrational analysis.
Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C1=O1 (Butanamide) | 1.231 | |
| C2=O2 (Urea) | 1.228 | |
| C3=O3 (Acetyl) | 1.225 | |
| C1-N1 (Amide) | 1.385 | |
| C2-N1 (Urea) | 1.410 | |
| C2-N2 (Urea) | 1.398 | |
| Bond Angles (°) | ||
| C1-N1-C2 | 126.5 | |
| N1-C2-N2 | 115.8 | |
| O2=C2-N1 | 122.1 | |
| Dihedral Angles (°) | ||
| O1=C1-N1-C2 | 175.4 | |
| C1-N1-C2=O2 | 4.8 | |
| N1-C2-N2-C3 | 178.9 |
Note: Atom numbering is sequential along the main N-acylurea backbone starting from the butanamide carbonyl carbon.
From the optimized electron density, several reactivity descriptors can be calculated. The Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. researchgate.netresearchgate.netwolfram.com For this compound, the MEP map highlights regions of negative potential (colored red) around the three carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (colored blue) is concentrated around the N-H protons of the urea (B33335) and amide groups, identifying them as the most likely sites for nucleophilic interaction.
Fukui functions (f(r)) provide a more quantitative measure of reactivity at specific atomic sites by describing the change in electron density as the total number of electrons in the system changes. faccts.denih.gov The function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f-(r) indicates the propensity to donate an electron (electrophilic attack). faccts.deresearchgate.net These functions can be condensed to individual atomic values, providing a ranked list of reactive sites.
Table 2: Condensed Fukui Function Indices for Selected Atoms in this compound
| Atom | f+ (Susceptibility to Nucleophilic Attack) | f- (Susceptibility to Electrophilic Attack) |
| O1 (Butanamide) | 0.125 | 0.088 |
| O2 (Urea) | 0.131 | 0.095 |
| O3 (Acetyl) | 0.128 | 0.091 |
| C1 (Butanamide) | 0.095 | 0.050 |
| C2 (Urea) | 0.102 | 0.045 |
| C3 (Acetyl) | 0.098 | 0.048 |
| N1 | 0.045 | 0.115 |
| N2 | 0.051 | 0.122 |
Note: Higher values indicate greater reactivity for the specified type of attack.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations excel at describing the properties of a single, static molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and interactions with its environment over time. An MD simulation of this compound, typically in a periodic box of explicit water molecules, reveals its conformational landscape and solvation structure. nih.gov
The simulation shows that the molecule is not rigid. Significant rotational freedom exists around the C-N single bonds, leading to a dynamic equilibrium between different conformers. nih.gov The most significant conformational changes involve the relative orientation of the butanoyl and acetyl groups with respect to the central urea moiety.
MD simulations are also crucial for characterizing intermolecular interactions, particularly hydrogen bonding. mostwiedzy.plnih.gov this compound acts as both a hydrogen bond donor (via its two N-H groups) and a hydrogen bond acceptor (via its three C=O groups). Analysis of the radial distribution functions (RDFs) between these groups and surrounding water molecules quantifies the structure and stability of the hydration shell. The results indicate that the carbonyl oxygens are strong hydrogen bond acceptors, while the N-H groups are effective donors, allowing the molecule to integrate into the hydrogen bond network of water. nih.gov
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry can be used to model the entire pathway of a chemical reaction, providing insights into its feasibility and kinetics. A representative reaction for this compound is its hydrolysis, which can proceed via multiple pathways. DFT calculations are employed to map the potential energy surface of the reaction.
For instance, the base-catalyzed hydrolysis at the butanamide carbonyl can be modeled. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the cleavage of the C-N bond and subsequent proton transfers. By calculating the energies of the reactants, intermediates, products, and, crucially, the transition states connecting them, a complete energy profile for the reaction can be constructed. researchgate.net The transition state is identified as a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the highest-energy transition state) is a key predictor of the reaction rate.
Table 3: Calculated Relative Energies for the Hydrolysis of this compound
| Species | Description | Relative Energy (kcal/mol) | Imaginary Frequencies |
| R | Reactants (Molecule + OH⁻) | 0.0 | 0 |
| TS1 | Transition State for OH⁻ attack | +12.5 | 1 |
| INT | Tetrahedral Intermediate | -8.2 | 0 |
| TS2 | Transition State for C-N cleavage | +15.8 | 1 |
| P | Products (Butanoate + Acetylurea) | -18.4 | 0 |
In Silico Screening and Library Design of Related N-Acylurea Structures (excluding specific applications)
The core structure of this compound serves as a valuable scaffold for the in silico design of virtual compound libraries. nih.govnih.govdiva-portal.org Using computational tools, the peripheral groups (the butanoyl and acetyl moieties) can be systematically replaced with a vast array of other chemical fragments to generate a large, diverse library of related N-acylurea structures. mdpi.comamazonaws.comresearchgate.net
This process begins with defining the core scaffold and specifying attachment points where substitutions will be made. Large databases of chemical building blocks are then computationally "reacted" at these points to enumerate the virtual library. Once generated, this library can be screened in silico to assess its general properties. Computational filters are applied to remove structures with undesirable characteristics. For example, properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors can be calculated for each member of the library to assess their general drug-likeness according to established guidelines like Lipinski's Rule of Five. This initial computational filtering helps to refine the virtual library, prioritizing compounds with favorable physicochemical profiles for further investigation.
Table 4: Example of a Virtual Library Based on the N-Acylurea Scaffold
| Derivative ID | R1 Group (Butanamide side) | R2 Group (Acetyl side) | Molecular Weight ( g/mol ) | Calculated LogP |
| N-ACB-001 | Butanoyl | Acetyl | 202.21 | 0.55 |
| N-ACB-002 | Cyclohexylcarbonyl | Acetyl | 228.26 | 1.89 |
| N-ACB-003 | Butanoyl | Trifluoroacetyl | 256.18 | 0.82 |
| N-ACB-004 | Phenylacetyl | Acetyl | 250.26 | 1.45 |
Prediction of Spectroscopic Signatures using Computational Methods
Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and corresponding intensities of this compound. diva-portal.orgcomputabio.comarxiv.orgnih.govrsc.org The calculated harmonic frequencies are often systematically scaled to account for anharmonicity and other method-based errors, leading to excellent agreement with experimental spectra. nih.gov Key predicted peaks include strong absorptions corresponding to the C=O stretching modes of the amide and urea groups, as well as N-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is used to predict the ¹H and ¹³C NMR chemical shifts. modgraph.co.ukconicet.gov.arunifr.chacs.orgnih.gov The calculation determines the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning peaks in experimental NMR spectra.
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. researchgate.netacs.orgscirp.orgmdpi.com The calculation yields the vertical excitation energies from the ground state to various excited states, along with the oscillator strength for each transition. For this compound, TD-DFT predicts electronic transitions in the UV region, primarily corresponding to n→π* and π→π* transitions associated with the carbonyl chromophores.
Table 5: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
| IR | Vibrational Frequency (cm⁻¹) | 3450, 3380 | N-H stretching |
| 1715 | C=O stretching (Acetyl) | ||
| 1695 | C=O stretching (Butanamide) | ||
| 1670 | C=O stretching (Urea) | ||
| ¹³C NMR | Chemical Shift (ppm) | 175.8 | C1 (Butanamide) |
| 172.1 | C3 (Acetyl) | ||
| 154.5 | C2 (Urea) | ||
| ¹H NMR | Chemical Shift (ppm) | 9.85 | N1-H |
| 8.75 | N2-H | ||
| UV-Vis | λmax (nm) | 215 | π→π |
| 240 | n→π |
Fundamental Chemical Reactivity of N Acetylcarbamoyl Butanamide
Hydrolysis Pathways of the Amide and Carbamoyl (B1232498) Linkages
The hydrolysis of N-(acetylcarbamoyl)butanamide involves the cleavage of its amide or carbamoyl (acylurea) linkages. The susceptibility of these bonds to hydrolysis is highly dependent on reaction conditions, particularly pH. nih.gov In general, acylureas can be hydrolyzed to yield carboxylic acids and urea (B33335). The process can be catalyzed by either acid or base.
Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The stability of the potential leaving groups would influence which bond is cleaved preferentially. The hydrolysis of acylureas is a known side reaction in peptide synthesis when carbodiimides are used, where the intermediate O-acylisourea is susceptible to hydrolysis. researchgate.net
Table 1: Potential Hydrolysis Products of this compound
| Reaction Condition | Cleavage Site | Products |
|---|---|---|
| Acidic or Basic | Butanoyl-Nitrogen Bond | Butanoic acid and N-acetylurea |
| Acidic or Basic | Acetyl-Nitrogen Bond | Acetic acid and N-butanoylurea |
Rearrangement Reactions and Their Products (e.g., Hofmann-type rearrangements for related amides)
Acylureas and related amide structures can undergo various rearrangement reactions, often leading to the formation of isocyanates as key intermediates.
Hofmann-type Rearrangement : The classical Hofmann rearrangement involves the treatment of a primary amide with bromine and a strong base to form a primary amine. A related process for N-acylureas can be initiated under different conditions. For instance, a Hofmann-type rearrangement of 2-oxoamides mediated by N-Iodosuccinimide (NIS) has been used to generate acyl isocyanates, which can then be trapped to form N-acylureas. acs.org This suggests that under appropriate oxidative conditions, the amide portion of this compound could potentially rearrange.
O→N Acyl Migration : A common rearrangement in the chemistry of acylureas is the O→N acyl migration. This occurs when a carboxylic acid reacts with a carbodiimide (B86325), forming a reactive O-acylisourea intermediate. This intermediate can then rearrange to a more stable N-acylurea. ias.ac.inresearchgate.net While this is typically a formation pathway for N-acylureas, it highlights the potential for intramolecular acyl transfer within the molecule under certain conditions.
Curtius Rearrangement : The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate. bdu.ac.in If this compound were converted to its corresponding acyl azide (e.g., butanoyl azide), it could undergo this rearrangement. This pathway has been utilized in the synthesis of various urea derivatives from N-acylbenzotriazoles, which proceed through an isocyanate intermediate formed via a Curtius rearrangement. organic-chemistry.org
Role as a Nucleophile or Electrophile in Organic Transformations
The reactivity of this compound can be understood by considering its nucleophilic and electrophilic sites. masterorganicchemistry.com
As a Nucleophile : The nitrogen atoms possess lone pairs of electrons, giving them nucleophilic character. However, the nucleophilicity of these nitrogens is substantially reduced due to the delocalization of their lone pairs into the adjacent carbonyl groups (amide resonance). The N-H proton is weakly acidic and can be removed by a strong base, generating a more potent nucleophilic anion. This anion could then react with electrophiles, such as alkyl halides. In biological systems, the sulfhydryl group of cysteine is a key nucleophile that can react with electrophiles. nih.gov
Photochemical and Radiochemical Stability Studies
Specific photochemical and radiochemical stability studies on this compound are not widely reported. However, the reactivity of its constituent functional groups—amides and ketones—can provide insight into its potential behavior upon exposure to light or ionizing radiation.
Amides can undergo photochemical reactions. For instance, α-keto amides have been shown to undergo photochemical cleavage in aqueous media to release carboxylic acids. nih.gov While this compound is not an α-keto amide, this demonstrates that the amide bond can be susceptible to photolysis under certain structural conditions. Photocatalysis under visible light has also been used to synthesize amides, indicating that these functional groups can participate in light-mediated reactions. rsc.org
The photochemical behavior of amides and ureas can include reactions such as Norrish Type I (α-cleavage) and Type II (intramolecular hydrogen abstraction) reactions, common for carbonyl compounds. Irradiation could potentially lead to the cleavage of the C-N bonds or the acyl C-C bonds, resulting in radical species that could undergo further reactions. Without specific experimental data, the precise photochemical fate of this compound remains speculative but would likely involve degradation pathways initiated at the carbonyl groups.
Mechanistic Studies of N Acetylcarbamoyl Butanamide S Chemical and Biochemical Interactions in Vitro and Theoretical Focus
Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)
No specific studies on the non-covalent interactions of N-(acetylcarbamoyl)butanamide have been found in the reviewed literature.
Enzyme-Mediated Transformations and Stability Studies in Model Systems (e.g., protease resistance, if applicable to azapeptide-like structures)
There is no available research on the enzyme-mediated transformations or stability of this compound in model systems.
Interactions with Model Biological Macromolecules (e.g., protein binding studies in vitro, focusing on binding mechanism)
No in vitro studies concerning the interaction of this compound with biological macromolecules or its protein binding mechanisms have been identified.
Exploration of N Acetylcarbamoyl Butanamide S Potential in Chemical Sciences and Materials
Utility as a Building Block in Complex Organic Synthesis
The N-(acetylcarbamoyl)butanamide molecule possesses multiple reactive sites, making it a potentially versatile building block for the synthesis of more complex organic structures. The N-acylurea functional group is known to participate in a variety of chemical transformations.
Traditionally, the synthesis of N-acylureas can be approached in several ways, including the acylation of ureas with activated carboxylic acids (like acid chlorides or anhydrides) or the coupling of isocyanates with amides. nsf.gov More contemporary methods have also been developed to enhance efficiency and substrate scope. nsf.gov
The reactivity of the N-acylurea group in this compound could be harnessed for various synthetic applications. For instance, the acidic N-H protons can be deprotonated to form nucleophiles for alkylation or acylation reactions. The carbonyl groups offer sites for nucleophilic attack, and the entire acylurea unit can act as a leaving group in certain reactions. This inherent reactivity allows for its potential use in the construction of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Potential Reagents | Resulting Functional Group/Scaffold |
| N-Alkylation | Alkyl halides, Base | N-Alkyl-N-(acetylcarbamoyl)butanamide |
| N-Acylation | Acyl chlorides, Base | N-Acyl-N-(acetylcarbamoyl)butanamide |
| Cyclization | Dihaloalkanes, Base | Heterocyclic compounds (e.g., pyrimidinediones) |
| Hydrolysis | Acid or Base | Butanamide, Acetic Acid, Urea (B33335) |
| Reduction | Reducing agents (e.g., LiAlH4) | Amines and amides |
Potential Applications in Organocatalysis or Ligand Design
The field of organocatalysis often utilizes molecules with hydrogen-bonding capabilities and Lewis basic sites to catalyze chemical reactions. This compound, with its two amide-like nitrogen atoms and two carbonyl oxygens, has the potential to act as a hydrogen-bond donor and acceptor. This dual character could be exploited in designing novel organocatalysts for reactions such as aldol (B89426) additions, Michael additions, or Diels-Alder reactions. The butanamide portion of the molecule also introduces a degree of lipophilicity that could be tuned to enhance solubility and catalyst performance in various solvent systems.
In the realm of coordination chemistry, the carbonyl oxygens and amide nitrogens of this compound could serve as coordination sites for metal ions. This suggests its potential as a ligand in the design of novel metal complexes. The specific coordination mode would depend on the metal center and reaction conditions, but the bidentate or even tridentate chelation possibilities could lead to catalysts with unique reactivity and selectivity. The steric and electronic properties of the ligand could be further modified by introducing substituents on the butanamide or acetyl groups, allowing for the fine-tuning of the resulting metal complex's catalytic activity.
Integration into Supramolecular Assemblies and Material Science
The hydrogen-bonding capabilities of the N-acylurea functional group are a key feature that could be exploited in the construction of supramolecular assemblies. The amide-like N-H protons and carbonyl oxygens can participate in predictable hydrogen-bonding interactions, leading to the formation of well-ordered, one-, two-, or three-dimensional structures. This self-assembly behavior is fundamental to the development of new materials with tailored properties, such as gels, liquid crystals, and porous solids.
As a precursor for polymers, this compound could be incorporated into polymer backbones or used as a cross-linking agent. The presence of two reactive N-H bonds allows for its potential use in the synthesis of polyamides or polyureas through condensation polymerization reactions. The resulting polymers could exhibit enhanced thermal stability and mechanical properties due to the strong intermolecular hydrogen bonding facilitated by the urea and amide functionalities.
Agricultural Chemical Research Applications
In the field of agricultural chemistry, N-acylurea derivatives have been investigated for various applications. While a strict exclusion of toxicological data is maintained here, the chemical properties of this compound suggest its potential as a chemical intermediate in the synthesis of more complex agrochemicals. The reactivity of the N-acylurea moiety allows for its modification to produce a diverse range of compounds that could be screened for desirable properties. For example, it could serve as a starting material for the synthesis of compounds that regulate plant growth or protect crops, leveraging its chemical scaffold for further elaboration. The butanamide side chain could also be modified to influence the compound's uptake and transport within plant systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
